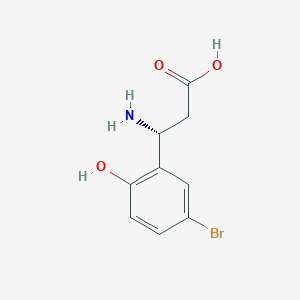

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

説明

BenchChem offers high-quality (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H10BrNO3 |

|---|---|

分子量 |

260.08 g/mol |

IUPAC名 |

(3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |

InChIキー |

MSPXYAMOMRDXEZ-SSDOTTSWSA-N |

異性体SMILES |

C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O |

正規SMILES |

C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |

製品の起源 |

United States |

An In-depth Technical Guide to the Molecular Weight and Exact Mass of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the compound (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles differentiating these two crucial molecular metrics, details their calculation, and outlines the practical application of mass spectrometry for their experimental determination.

Executive Summary

Understanding the precise mass of a molecule is fundamental in the fields of chemistry, pharmacology, and materials science. This guide focuses on (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. We will dissect the concepts of molecular weight and exact mass, provide meticulously calculated values for this specific molecule, and present a validated protocol for their experimental verification. This document aims to serve as an authoritative resource, blending theoretical knowledge with practical, field-proven insights.

Chemical Identity of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

To accurately determine the molecular weight and exact mass, we must first establish the precise molecular formula. Based on the IUPAC name, the structure of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is as follows:

-

A propanoic acid backbone.

-

An amino group at the third position (C3), with an R-stereochemical configuration.

-

A phenyl group also attached to C3.

-

A bromo substituent at the fifth position of the phenyl ring.

-

A hydroxyl group at the second position of the phenyl ring.

This structure corresponds to the molecular formula: C₉H₁₀BrNO₃ .

Figure 1: A diagram illustrating the connectivity of atoms in (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Distinguishing Molecular Weight from Exact Mass

In analytical sciences, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts.

-

Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The atomic weights used for this calculation are sourced from the periodic table, which reflect the natural isotopic abundance on Earth.[1] Molecular weight is typically expressed in atomic mass units (amu) or daltons (Da).

-

Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2][3] This value is crucial in high-resolution mass spectrometry, where instruments can resolve ions differing by the mass of a single neutron.

The distinction is critical. For instance, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance. The molecular weight calculation will use the weighted average atomic mass of bromine (approximately 79.904 amu), while the exact mass will be calculated for the molecule containing the most abundant isotope, ⁷⁹Br.[4][5][6]

Quantitative Data Summary

The calculated values for the molecular weight and exact mass of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (C₉H₁₀BrNO₃) are presented below.

| Parameter | Value |

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 276.08 g/mol |

| Exact Mass | 274.98441 Da |

Detailed Calculation

4.1.1 Molecular Weight Calculation

The molecular weight is calculated using the standard atomic weights of the constituent elements, which are weighted averages of their natural isotopes.[7][8][9][10]

-

Carbon (C): 9 x 12.011 amu = 108.099 amu

Total Molecular Weight = 108.099 + 10.080 + 79.904 + 14.007 + 47.997 = 276.087 amu

4.1.2 Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.[2][3][21][22][23]

-

Hydrogen (¹H): 10 x 1.007825 Da = 10.078250 Da

-

Bromine (⁷⁹Br): 1 x 78.918337 Da = 78.918337 Da[6]

-

Nitrogen (¹⁴N): 1 x 14.003074 Da = 14.003074 Da[26]

-

Oxygen (¹⁶O): 3 x 15.994915 Da = 47.984745 Da[27]

Total Exact Mass = 108.000000 + 10.078250 + 78.918337 + 14.003074 + 47.984745 = 274.984406 Da

Experimental Determination via Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of a compound's exact mass. The workflow involves ionization of the molecule followed by the separation of ions based on their mass-to-charge ratio (m/z).

Figure 2: A generalized workflow for the determination of exact mass using mass spectrometry.

Protocol: Exact Mass Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a self-validating system for the precise determination of the exact mass of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

5.1.1 Instrumentation and Reagents

-

High-Resolution Mass Spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF, Thermo Scientific Q Exactive HF)

-

Electrospray Ionization (ESI) source

-

HPLC-grade methanol and water

-

Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

-

A suitable calibration solution for the mass spectrometer

5.1.2 Sample Preparation

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water.

-

For positive ion mode, add 0.1% (v/v) formic acid to the final solution. For negative ion mode, add 0.1% (v/v) ammonium hydroxide.

5.1.3 Instrument Calibration

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibration solution. This step is crucial for ensuring high mass accuracy.

-

The calibration should be performed immediately before the analysis of the sample.

5.1.4 Data Acquisition

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ionization.

-

Acquire data in the appropriate mass range (e.g., m/z 100-500) with high resolution (>10,000 FWHM).

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

5.1.5 Data Analysis

-

Process the acquired data using the instrument's software.

-

Identify the monoisotopic peak corresponding to the analyte. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da (for ⁷⁹Br and ⁸¹Br) will be observed.

-

The exact mass will be determined from the m/z value of the peak corresponding to the molecule containing the ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br isotopes.

-

Compare the experimentally determined exact mass with the calculated theoretical exact mass. The mass accuracy should be within a few parts per million (ppm).

Conclusion

This guide has provided a detailed exposition on the molecular weight and exact mass of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. By differentiating these fundamental concepts, providing precise calculated values, and outlining a robust experimental protocol, we have established a comprehensive resource for scientists and researchers. The accurate determination of molecular mass is a cornerstone of chemical analysis, and the methodologies described herein are essential for ensuring the integrity and validity of scientific research in drug development and beyond.

References

-

Title: Atomic Weight of Hydrogen Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Atomic Weight of Nitrogen Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Oxygen | Discovery, Symbol, Properties, Uses, & Facts Source: Britannica URL: [Link]

-

Title: How heavy is one atom of carbon? Source: Quora URL: [Link]

-

Title: What is the atomic weight of Bromine? Source: Brainly URL: [Link]

-

Title: Bromine (Br) - Chemical Elements.com Source: ChemicalElements.com URL: [Link]

-

Title: How many grams does an atom of hydrogen weigh? Source: askIITians URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Nitrogen Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Bromine Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: nglos324 - oxygen Source: University of Cambridge URL: [Link]

-

Title: nglos324 - bromine Source: University of Cambridge URL: [Link]

-

Title: Hydrogen - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Atomic Weight of Bromine Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Nitrogen - Element information, properties and uses Source: Royal Society of Chemistry URL: [Link]

-

Title: Why is the atomic weight of oxygen 15.9994? Source: Quora URL: [Link]

-

Title: Nitrogen | N (Element) Source: PubChem URL: [Link]

-

Title: Hydrogen | H (Element) Source: PubChem URL: [Link]

-

Title: Why is the atomic weight of carbon reported as 12.011 Source: Pearson URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Carbon Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: How much does one hydrogen atom weigh (grams)? Source: Wyzant URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Oxygen Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Atomic Data for Nitrogen (N) Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Oxygen, atomic Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Carbon-12 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Exact Masses & Isotope Abundance Ratios Source: Michigan State University URL: [Link]

-

Title: Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Source: University of California, Davis URL: [Link]

-

Title: Exact Masses of Common Elements and Isotopes Source: University of California, Los Angeles URL: [Link]

-

Title: Exact Masses of the Elements and Isotopic Abundances Source: Scientific Instrument Services URL: [Link]

-

Title: Table of Isotopic Masses and Natural Abundances Source: University of Alberta URL: [Link]

-

Title: (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Source: PubChem URL: [Link]

-

Title: 2-Amino-3-(4-hydroxyphenyl)-propanoic acid Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

- 1. (b) Why is the atomic weight of carbon reported as 12.011 - Brown 14th Edition Ch 2 Problem 34b [pearson.com]

- 2. Masses [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. brainly.com [brainly.com]

- 5. Chemical Elements.com - Bromine (Br) [chemicalelements.com]

- 6. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 7. asbury.com [asbury.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. quora.com [quora.com]

- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 13. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Atomic Data for Nitrogen (N ) [physics.nist.gov]

- 18. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 19. princeton.edu [princeton.edu]

- 20. Oxygen, atomic [webbook.nist.gov]

- 21. vanderbilt.edu [vanderbilt.edu]

- 22. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 23. chem.ualberta.ca [chem.ualberta.ca]

- 24. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 25. Carbon-12 - Wikipedia [en.wikipedia.org]

- 26. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 27. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Biosynthetic Engineering of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid Derivatives: A Technical Whitepaper

Executive Summary

Non-proteinogenic β -amino acids are critical pharmacophores in modern drug development, providing enhanced proteolytic stability and unique structural rigidity to peptide therapeutics. Among these, (3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid represents a highly functionalized, chiral building block. Its synthesis requires precise control over both stereochemistry (the 3R configuration) and regiochemistry (bromination at the 5-position). This whitepaper details a rational, chemoenzymatic biosynthetic pathway leveraging MIO-dependent aminomutases and flavin-dependent halogenases to achieve this complex transformation.

Retrobiosynthetic Logic & Pathway Design

Designing a self-contained biosynthetic cascade requires selecting enzymes that not only accept the target substrate but also dictate the correct absolute stereochemistry and regioselectivity.

-

The Chiral Gatekeeper (Aminomutation): The conversion of an α -amino acid to a β -amino acid is catalyzed by aminomutases. While the bacterial enzyme PaPAM (from Pantoea agglomerans) yields the (3S)-enantiomer[1], the homologous TcPAM (from Taxus canadensis) is strictly (3R)-selective[2]. Therefore, TcPAM is selected to convert the precursor L-ortho-tyrosine (2-hydroxyphenylalanine) into (3R)- β -ortho-tyrosine.

-

Regioselective Halogenation: Flavin-dependent halogenases (FDHs) such as RebH or BrvH utilize FADH₂ and molecular oxygen to generate a hypohalous acid equivalent[3]. When supplied with sodium bromide, these enzymes act as brominases[4]. The 2-hydroxyl group on the phenyl ring is a strong electron-donating group. By resonance, it activates the ortho and para positions. Due to the steric bulk of the β -amino acid backbone at the 1-position, electrophilic aromatic substitution (EAS) is naturally directed to the 5-position (para to the hydroxyl group), yielding the target 5-bromo derivative.

Biosynthetic pathway from L-ortho-tyrosine to the target brominated beta-amino acid.

Mechanistic Deep Dive

As application scientists, we must look beyond the overall transformation and understand the transient intermediates that dictate enzyme efficacy.

MIO-Dependent Aminomutation

TcPAM utilizes a unique 4-methylideneimidazole-5-one (MIO) prosthetic group formed autocatalytically from an Ala-Ser-Gly triad[1]. The reaction initiates with the substrate's α -amino group attacking the MIO electrophile. Following deprotonation at the β -carbon, an (E)-cinnamate intermediate is formed. Crucially, to achieve the (3R) stereochemistry, TcPAM forces the cinnamate skeleton to undergo a 180° rotation within the active site before the amino group is re-added to the β -position[2]. This intramolecular facial selectivity is the cornerstone of our pathway's chiral control.

Flavin-Dependent Halogenation

FDHs spatially separate the generation of the reactive halogen species from the substrate halogenation event to prevent off-target oxidation and cellular toxicity[5]. A partner flavin reductase (e.g., RebF) reduces FAD to FADH₂. Within the FDH active site, FADH₂ reacts with O₂ to form a C4a-hydroperoxyflavin intermediate[3]. Reaction with Br⁻ yields hypobromous acid (HOBr), which diffuses through a ~10 Å internal tunnel to the substrate-binding pocket[5]. Here, a conserved Lys/Glu catalytic dyad activates HOBr, facilitating the regioselective EAS at the electron-rich 5-position of the (3R)- β -ortho-tyrosine[4]. Single-component systems like AetF, which fuse the reductase and halogenase domains, can also be employed to increase the local concentration of FADH₂[6].

Mechanistic sequence of Flavin-Dependent Halogenases (FDH) generating HOBr for EAS.

Quantitative Enzyme Parameters

To optimize the biocatalytic cascade, it is essential to compare the kinetic parameters of the involved enzymes to prevent bottlenecking.

| Enzyme | Class | Substrate Preference | Stereoselectivity / Regioselectivity | kcat (s⁻¹) |

| TcPAM | Aminomutase | L- α -Phenylalanine / L-o-Tyrosine | (3R)- β -amino acid | ~0.053 |

| PaPAM | Aminomutase | L- α -Phenylalanine | (3S)- β -amino acid | ~0.061 |

| RebH | Halogenase | Tryptophan / Phenols | 7-Cl / 7-Br (Indole core) | ~0.050 |

| BrvH | Halogenase | Indoles / Phenols | Prefers Bromination | N/A |

Data synthesized from established mechanistic studies on PAMs and FDHs.

Experimental Workflow: One-Pot Biocatalytic Cascade

The following self-validating protocol describes the synthesis of (3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. The protocol is designed to decouple the slower aminomutation from the oxidative halogenation to prevent the accumulation of dead-end oxidized intermediates.

Step 1: Cofactor Regeneration System Setup

-

Action: In a 50 mL aerated bioreactor, prepare 50 mM HEPES buffer (pH 7.4). Add 1 mM NAD⁺, 100 µM FAD, 50 mM Glucose, and 100 mM NaBr. Introduce Glucose Dehydrogenase (GDH, 5 U/mL) and Flavin Reductase (RebF, 5 µM).

-

Causality: GDH continuously recycles NAD⁺ to NADH. RebF utilizes this NADH to reduce FAD to FADH₂. Maintaining a high FADH₂ pool is critical; without it, the FDH will uncouple, producing cytotoxic hydrogen peroxide instead of HOBr[6].

Step 2: Aminomutation (Chiral Establishment)

-

Action: Add 10 mM L-ortho-tyrosine and 10 µM purified TcPAM. Incubate the mixture at 30°C for 4 hours under gentle agitation.

-

Causality: TcPAM requires time to reach steady-state conversion of the α -amino acid to the (3R)- β -isomer. Pre-incubating ensures a sufficient pool of the chiral intermediate is generated before introducing the halogenase.

Step 3: Regioselective Bromination

-

Action: Introduce 10 µM of the FDH (e.g., RebH or BrvH). Ensure the bioreactor remains open to ambient air (O₂ is a required co-substrate). Incubate for an additional 16 hours at 25°C.

-

Causality: The FDH generates HOBr in situ. The 2-hydroxyl group of the substrate directs the electrophilic attack exclusively to the 5-position. Lowering the temperature to 25°C stabilizes the C4a-hydroperoxyflavin intermediate, maximizing bromination efficiency[3].

Step 4: Quenching and Self-Validating Analysis

-

Action: Quench the reaction with an equal volume of ice-cold methanol. Centrifuge (10,000 x g, 15 min) to remove precipitated proteins.

-

Validation: Derivatize the supernatant with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyze via LC-MS/MS.

-

Causality: Marfey's reagent reacts with the β -amino group to form diastereomers that are easily resolved by reverse-phase HPLC. This directly validates the (3R) stereochemical fidelity dictated by TcPAM. Concurrently, MS/MS will show a characteristic +78/80 Da isotopic mass shift, confirming mono-bromination, while post-purification ¹H-NMR confirms the 5-position regioselectivity via the loss of the para-proton coupling.

References

-

[1] Walker, K. D. et al. "Stereochemistry and Mechanism of a Microbial Phenylalanine Aminomutase." Journal of the American Chemical Society.1

-

[2] Wanninayake, U. et al. "(S)-Styryl-α-alanine used to probe the intermolecular mechanism of an intramolecular MIO-aminomutase." Biochemistry. 2

-

[3] Yeh, E. et al. "Chlorination by a Long-Lived Intermediate in the Mechanism of Flavin-Dependent Halogenases." Biochemistry. 3

-

[4] Neubauer, P. et al. "A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination." PLoS ONE. 4

-

[5] Latham, J. et al. "Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation." Chemical Society Reviews.5

-

[6] Andalo, C. et al. "The Single-Component Flavin Reductase/Flavin-Dependent Halogenase AetF is a Versatile Catalyst for Selective Bromination and Iodination of Arenes and Olefins." Angewandte Chemie. 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (S)-Styryl-α-alanine used to probe the intermolecular mechanism of an intramolecular MIO-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination | PLOS One [journals.plos.org]

- 5. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

- 6. The Single‐Component Flavin Reductase/Flavin‐Dependent Halogenase AetF is a Versatile Catalyst for Selective Bromination and Iodination of Arenes and Olefins - PMC [pmc.ncbi.nlm.nih.gov]

safety data sheet SDS (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

An In-depth Technical Guide to the Safe Handling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Introduction

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a specialized, non-proteinogenic β-amino acid. Its structure, featuring a stereocenter, a bromine-substituted phenol ring, and both carboxylic acid and amino functional groups, makes it a valuable chiral building block in medicinal chemistry and drug development. Compounds of this class are being investigated for a range of bioactivities, including as scaffolds for novel antimicrobial agents targeting multidrug-resistant pathogens[1][2].

This guide provides a comprehensive overview of the critical safety and handling information for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, synthesized from the most current data available for structurally analogous compounds. Given that a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document serves as a technical resource for researchers, scientists, and drug development professionals by extrapolating data from closely related chemical entities. The focus is on providing a robust framework for risk assessment and the implementation of safe laboratory practices.

Physicochemical and Structural Information

A precise experimental determination of the physicochemical properties of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is not available in public literature. However, we can infer key characteristics based on its structure and data from similar compounds.

| Property | Inferred Data & Remarks |

| Chemical Structure |  |

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 276.09 g/mol |

| Appearance | Likely a solid (white to off-white powder), based on analogous compounds. |

| Solubility | Expected to have limited solubility in water and non-polar organic solvents. Likely soluble in polar organic solvents like DMSO and DMF, and aqueous acidic or basic solutions. |

| Melting Point | Not determined. Solid with likely a high melting point. |

| Stability | Stable under recommended storage conditions. May be sensitive to light and strong oxidizing agents. |

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for structurally similar brominated and non-brominated hydroxyphenyl amino acids, (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid should be handled as a hazardous substance.[3][4][5][6] The anticipated classifications are summarized below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4][5] |

Signal Word: Warning [3][4][5]

Pictograms:

-

GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure. The following workflow outlines the necessary precautions from material receipt to disposal.

Caption: Workflow for Safe Handling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Engineering Controls

-

Ventilation: Always handle this compound within a certified chemical fume hood to control exposure to dust and potential vapors.[3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Change gloves immediately if they become contaminated.

-

Lab Coat: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Caption: First Aid Procedures for Accidental Exposure.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][7]

-

Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][5] If skin irritation persists, seek medical advice.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][4]

Spill and Leak Procedures

-

Personal Precautions: Wear appropriate PPE as described above. Ensure adequate ventilation and evacuate unprotected personnel. Avoid breathing dust.[8]

-

Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[3] Carefully sweep or vacuum up the spilled material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[3][8] Do not let the product enter drains or waterways.[3]

Storage, Stability, and Disposal

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from incompatible substances such as strong oxidizing agents.[8] Some related compounds recommend storage at 2 - 8 °C.[8]

-

Chemical Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to heat and ignition sources.

-

Disposal: Disposal of this substance and its container must be done in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3]

Toxicological and Ecological Information

-

Toxicology: No specific toxicological studies have been performed on (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. The hazard classifications are based on irritation and acute toxicity data from analogous compounds. The long-term effects, such as carcinogenicity, mutagenicity, or reproductive toxicity, are unknown.

-

Ecology: No specific ecological data is available. It is crucial to prevent its release into the environment, as its impact on aquatic life and its persistence and degradability are unknown.[3][7]

Conclusion

While (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid holds promise as a building block in pharmaceutical research, it must be handled with the care appropriate for a hazardous chemical. The information synthesized in this guide, derived from structurally related compounds, provides a strong foundation for safe laboratory practices. Researchers must always supplement this information with a thorough, experiment-specific risk assessment and adhere to all institutional safety protocols.

References

-

AK Scientific, Inc. Safety Data Sheet: 3-Amino-3-(2-hydroxyphenyl)propanoic acid.

-

BLDpharm. (3R)-3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid.

-

BLDpharm. (3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid.

-

Fisher Scientific. Safety Data Sheet.

-

AiFChem. (3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid.

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.

-

PubChem. (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

-

Synquest Labs. Safety Data Sheet: 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid.

-

NextSDS. 3-AMINO-3-(5-BROMO-2-ETHOXY-PHENYL)-PROPIONIC ACID.

-

NextSDS. 3-AMINO-3-(3,5-DIBROMO-2-HYDROXY-PHENYL)-PROPIONIC ACID.

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.

-

CymitQuimica. Safety Data Sheet: (S)-2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid.

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl.

-

Angene Chemical. Safety Data Sheet: (RS)-3-Amino-3-(3-hydroxyphenyl)-propionic acid.

-

Sigma-Aldrich. (R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid.

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]

- 3. aksci.com [aksci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. (R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | 50299-42-8 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

protocol for solid-phase peptide synthesis using (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

An In-Depth Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid

Introduction: Expanding the Peptidomimetic Toolkit

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of modern peptide chemistry, enabling the rapid assembly of complex peptide sequences.[1][2] The strategic incorporation of non-canonical or unnatural amino acids is a critical frontier in drug discovery, allowing researchers to design peptides with enhanced stability, novel structural motifs, and tailored biological activity. This application note provides a comprehensive protocol and technical guidance for the incorporation of a unique β-amino acid, (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid , into a peptide sequence using Fmoc-based SPPS.

The unique structure of this building block—featuring a β-amino group, a sterically demanding substituted phenyl ring, and a reactive phenolic hydroxyl group—presents specific challenges that require a carefully optimized synthetic strategy. This guide will explain the causality behind each experimental choice, from protecting group strategy to coupling activation, providing researchers with a robust framework for success.

Core Principles: An Orthogonal Strategy for a Complex Building Block

The success of any complex peptide synthesis hinges on an orthogonal protection strategy, wherein different classes of protecting groups can be selectively removed under specific conditions without affecting others.[3][4] For this protocol, we will employ the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild deprotection conditions for the temporary α-amino protecting group.[5][6]

Key Synthetic Challenges & Solutions

-

The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is acidic and nucleophilic. If left unprotected, it can be acylated during the coupling steps, leading to undesired side-products and chain termination.

-

Solution: Protection with a tert-butyl (tBu) ether. The tBu group is stable to the basic conditions (piperidine) used for Fmoc removal but is readily cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[7][8] This orthogonality is the key to a successful synthesis. The required building block is therefore Fmoc-(3R)-3-Amino-3-(5-bromo-2-O-tBu-phenyl)propanoic acid .

-

-

Steric Hindrance: The combination of a β-amino acid structure and a bulky substituted aromatic ring can significantly slow down the rate of peptide bond formation.

-

Solution: Utilization of a high-efficiency coupling reagent. Standard carbodiimide activators may be insufficient.[9] We recommend the use of a uronium/aminium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) . These reagents form highly reactive O-acylisourea esters that can overcome significant steric barriers.[10][11] In cases of extremely difficult couplings, a "double coupling" strategy may be employed.[10]

-

Visualizing the Key Components and Workflow

A clear understanding of the chemical structures and process flow is essential for executing the protocol successfully.

Caption: The essential building block with orthogonal protecting groups.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol assumes a starting scale of 0.1 mmol on a standard solid-phase synthesis vessel. All steps are performed at room temperature unless otherwise specified.

PART 1: Materials and Reagents

| Reagent | Supplier | Purpose |

| Rink Amide Resin (or other suitable Fmoc-compatible resin) | e.g., ChemPep | Solid support for peptide assembly |

| Fmoc-Protected Amino Acids | e.g., Bachem | Standard peptide building blocks |

| Fmoc-(3R)-3-Amino-3-(5-bromo-2-O-tBu-phenyl)propanoic acid | Custom Synthesis | Special building block |

| Dimethylformamide (DMF), Peptide Synthesis Grade | Standard Supplier | Primary solvent |

| Dichloromethane (DCM), Reagent Grade | Standard Supplier | Resin washing and swelling solvent |

| Piperidine | Standard Supplier | Fmoc deprotection reagent |

| HATU | Standard Supplier | Coupling activator |

| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Activation base |

| Trifluoroacetic Acid (TFA) | Standard Supplier | Final cleavage and deprotection |

| Triisopropylsilane (TIS) | Standard Supplier | Cation scavenger for cleavage |

| Water (ddH₂O) | In-house | Scavenger for cleavage |

| Diethyl Ether, Anhydrous, Cold | Standard Supplier | Peptide precipitation |

| Acetonitrile (ACN), HPLC Grade | Standard Supplier | HPLC mobile phase |

| Kaiser Test Kit | Standard Supplier | Monitoring of free primary amines |

PART 2: Step-by-Step Synthesis Workflow

Step 1: Resin Swelling

-

Place 0.1 mmol of the resin in the reaction vessel.

-

Add DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin 3 times with DMF (5 mL each).

Step 2: Standard SPPS Cycle (Iterative)

This cycle is repeated for each standard amino acid to be added to the chain.

| Step | Procedure | Time |

| Fmoc Deprotection | Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a fresh 5 mL portion of the piperidine solution and agitate for 10-15 minutes. | ~15-20 min |

| Washing | Drain the deprotection solution. Wash the resin thoroughly with DMF (6 x 5 mL) to remove all traces of piperidine. | ~10 min |

| Coupling | In a separate vial, pre-activate the amino acid: Dissolve Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Let stand for 1-2 minutes. Add this activation mixture to the resin. Agitate for 45-60 minutes. | 45-60 min |

| Monitoring & Wash | Perform a Kaiser test to confirm the absence of free primary amines (negative result = blue beads). If the test is positive, repeat the coupling step ("double coupling"). Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL). Proceed to the next deprotection step. | ~15 min |

Step 3: Incorporation of the Special Amino Acid

This step follows a completed "Washing" phase from the previous cycle.

-

Pre-activation: In a separate vial, dissolve Fmoc-(3R)-3-Amino-3-(5-bromo-2-O-tBu-phenyl)propanoic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF. The increased volume helps dissolve the bulkier amino acid.

-

Coupling: Add the activation mixture to the deprotected resin.

-

Extended Reaction Time: Due to potential steric hindrance, agitate the reaction for 2 to 4 hours . [10]4. Monitoring: Perform a Kaiser test. A negative result indicates a complete reaction. If the test is positive (blue beads), perform a second coupling (double coupling) with a freshly prepared activation mixture for another 2 hours.

-

Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

Step 4: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh.

| Reagent | Percentage (v/v) | Volume for 10 mL total | Purpose |

| TFA | 95% | 9.5 mL | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including the tBu on the phenol). [12][13] |

| TIS | 2.5% | 0.25 mL | A scavenger that traps reactive carbocations (e.g., tBu⁺) generated during deprotection, preventing re-attachment to the peptide. [12] |

| ddH₂O | 2.5% | 0.25 mL | Scavenger. |

-

Add the cleavage cocktail (~10 mL) to the dry resin and agitate gently at room temperature for 2-3 hours. The resin may turn yellow or orange due to the formation of trityl cations if Trt-protected residues were used. [12]4. Filter the resin and collect the filtrate into a 50 mL conical tube.

-

Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Step 5: Peptide Precipitation and Purification

-

Add the collected TFA filtrate dropwise into a large excess (~40 mL) of cold, anhydrous diethyl ether.

-

A white precipitate (the crude peptide) should form immediately.

-

Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

-

Dry the crude peptide pellet under vacuum.

PART 3: Characterization and Quality Control

Ensuring the identity and purity of the final product is a critical step. [14][15]

-

Purity Analysis (RP-HPLC): High-Performance Liquid Chromatography is the standard method for assessing peptide purity. [16] * Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water).

-

Analyze using a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% TFA).

-

The purity is determined by integrating the area of the main peptide peak relative to the total peak area.

-

-

Identity Confirmation (Mass Spectrometry):

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Positive Kaiser Test after Coupling | Incomplete coupling reaction, often due to steric hindrance or peptide aggregation. | Perform a second coupling ("double coupling") with fresh reagents. [10]For difficult sequences, consider using a different solvent with better solvating properties like N-methylpyrrolidone (NMP). [10]Microwave-assisted synthesis can also drive difficult couplings to completion. [19][20] |

| Low Crude Purity | Incomplete deprotection or coupling at various stages; side reactions during final cleavage. | Ensure all washing steps are thorough to remove reactants. Confirm the freshness of the cleavage cocktail scavengers. Analyze the impurities by MS to identify deletion or modified sequences, which can help pinpoint the problematic step. |

| Aspartimide Formation | A common side reaction with Aspartic Acid (Asp) residues, especially when followed by small residues like Gly. | If Asp is in the sequence, consider using additives like HOBt in the piperidine deprotection solution to reduce this side reaction. [1][21] |

| Diketopiperazine (DKP) Formation | Cyclization and cleavage of the first two amino acids from the resin, common with Proline at position 2. [22][23] | If synthesizing a dipeptide or if the second residue is Proline, consider using a pre-loaded resin or a 2-chlorotrityl chloride resin, which is more resistant to DKP formation. |

References

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Google Cloud.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 157-168.

- Peptide Characterization & Analytics. (n.d.). JPT.

- Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.

- Minimal Protection Strategies for SPPS. (n.d.). DriveHQ.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive, 11(02), 133–144.

- Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.

- Pennington, M. W. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.

- Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2018). Request PDF.

- Acid-labile protecting groups for the synthesis of lipidated peptides. (1998). PubMed.

- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2012). Organic Letters.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). MDPI.

- Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024). Organic Process Research & Development.

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). Thermo Fisher Scientific.

- Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry.

- Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3. (2022). PMC.

- Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018). ACS Combinatorial Science.

- Minimal Protection Group Strategies for SPPS. (2023). CPC Scientific.

- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.

- Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... (n.d.). ResearchGate.

- Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. (n.d.). PMC.

- Solid-phase peptide synthesis. (2014). RSC Advances, 4(61), 32658-32672.

- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.

- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.

- Solid phase peptide synthesis explained. (2023). Bachem Japan.

- Peptides, solid-phase synthesis and characterization. (2018). Electronic Journal of Biotechnology.

- Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.

- Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. (2010). The Journal of Organic Chemistry.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar.

- (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid. (n.d.). Advanced ChemBlocks.

- Sustainable Peptide Synthesis by Photoredox-Catalyzed Picoc-SPPS. (2025). ACS Publications.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI.

- Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023). IntechOpen.

- Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (n.d.). CHIMIA.

- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.

- (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. (n.d.). PubChem.

- Process for producing 2-amino-3-hydroxypropanoic acid derivative. (n.d.). Google Patents.

- Side reactions in peptide synthesis: An overview. (2018). Bibliomed.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). ResearchGate.

Sources

- 1. peptide.com [peptide.com]

- 2. digital.csic.es [digital.csic.es]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. drivehq.com [drivehq.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]

- 15. researchgate.net [researchgate.net]

- 16. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 17. jpt.com [jpt.com]

- 18. intertek.com [intertek.com]

- 19. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. chempep.com [chempep.com]

Application Note: (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid as a Chiral Building Block in Peptidomimetic Drug Design

Introduction & Rationale

The development of peptidomimetics has revolutionized modern drug design by addressing the inherent limitations of natural α -peptides, such as rapid proteolytic degradation and poor membrane permeability. The incorporation of β -amino acids into peptide backbones yields "foldamers"—oligomers that adopt highly predictable, stable secondary structures (e.g., 14-helices) while exhibiting near-total resistance to enzymatic cleavage[1],[2].

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a highly specialized β3 -amino acid building block designed for advanced therapeutic development. Its unique structural features provide three distinct advantages:

-

Proteolytic Shielding : The additional backbone methylene group alters the dihedral angles ( θ,ϕ,ψ ), preventing recognition by native proteases[2].

-

Conformational Rigidity & H-Bonding : The 2-hydroxyphenyl side chain acts as a constrained tyrosine mimetic, capable of participating in crucial intramolecular hydrogen bonding networks to stabilize target binding[1].

-

Bioorthogonal Handle for Late-Stage Functionalization (LSF) : The bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Instead of synthesizing dozens of unique amino acid monomers, chemists can incorporate this single building block and diversify the peptide post-synthesis to rapidly explore Structure-Activity Relationships (SAR)[3],[4].

Physicochemical & Structural Properties

To effectively utilize this building block, it is critical to understand its baseline properties. The table below summarizes the key quantitative and structural data.

| Property | Value / Description |

| Chemical Name | (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |

| Molecular Formula | C9H10BrNO3 |

| Molecular Weight | 260.08 g/mol |

| Stereochemistry | (3R) configuration (critical for specific helical folding) |

| Backbone Classification | β3 -amino acid |

| Key Reactive Sites | Primary amine (N-terminus), Carboxylic acid (C-terminus), Phenolic -OH, Aryl Bromide |

| Solubility | Soluble in DMF, DMSO, and basic aqueous solutions |

Mechanistic Workflows & Logical Architecture

The strategic value of this building block lies in its dual role: structural stabilization and chemical diversification. The following diagrams illustrate the mechanistic logic behind its use.

Logical flow: How β3-amino acid incorporation drives proteolytic resistance and target affinity.

Step-by-step workflow from monomer protection to late-stage functionalized peptide cleavage.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that successful incorporation of β -amino acids requires optimized conditions. β -peptides are highly prone to on-resin aggregation due to strong intermolecular hydrogen bonding, which can severely reduce coupling efficiency[5]. The following protocols are engineered to overcome these thermodynamic barriers.

Protocol 1: Fmoc-Protection of the β3 -Amino Acid

Before integration into Solid-Phase Peptide Synthesis (SPPS), the primary amine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Causality & Logic : We use Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl to prevent the formation of dipeptide byproducts, which occur when the highly reactive acid chloride activates the amino acid itself.

Steps :

-

Dissolution : Dissolve 10 mmol of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid in 25 mL of a 10% aqueous Na2CO3 solution. Cool the mixture to 0 °C in an ice bath.

-

Fmoc Addition : Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

-

Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Validation (TLC) : Perform a TLC (DCM:MeOH 9:1). Stain with ninhydrin and heat. The disappearance of the purple spot (primary amine) confirms reaction completion.

-

Workup : Acidify the mixture to pH 2.0 using 1M HCl (careful: CO2 evolution). Extract the precipitated product with Ethyl Acetate (3 x 50 mL).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol 2: Microwave-Assisted SPPS Coupling

Steric hindrance from the 5-bromo-2-hydroxyphenyl side chain, combined with the propensity of β -peptides to aggregate, necessitates powerful coupling reagents and thermal energy[5].

Causality & Logic : HATU is selected over standard HBTU because the HOAt leaving group is more reactive and better suited for sterically hindered amines. Microwave heating provides the kinetic energy required to disrupt intermolecular β -sheet-like aggregation on the resin[5].

Steps :

-

Resin Swelling : Swell 0.1 mmol of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 3 minutes at 75 °C in a microwave peptide synthesizer. Wash thoroughly with DMF (5x).

-

Activation : In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected β3 -amino acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Vortex for 1 minute to generate the active ester.

-

Coupling : Add the activation mixture to the resin. Irradiate in the microwave synthesizer at 75 °C for 10 minutes.

-

Validation (Kaiser Test) : Take a few resin beads, wash with ethanol, and add Kaiser test reagents. A yellow/colorless bead indicates complete coupling (no free amines). A blue bead indicates incomplete coupling; if blue, repeat steps 3-4.

Protocol 3: On-Resin Late-Stage Functionalization (Suzuki-Miyaura)

The aryl bromide serves as a cross-coupling partner to introduce diverse functional groups (e.g., fluorinated aryls to increase membrane permeability) directly on the solid support[3],[4].

Causality & Logic : Performing the Suzuki coupling on-resin prior to cleavage avoids the purification of multiple peptide intermediates. Degassing the solvent is critical, as Pd(0) catalysts are rapidly deactivated by dissolved oxygen.

Steps :

-

Preparation : Ensure the N-terminus of the peptide is either Fmoc-protected or acetylated to prevent side reactions. Swell the peptide-resin (0.05 mmol) in anhydrous, degassed DMF.

-

Reagent Mixture : In a glovebox or under strict argon atmosphere, combine:

-

0.5 mmol (10 eq) of the desired Aryl Boronic Acid.

-

0.01 mmol (20 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

1.0 mmol (20 eq) of anhydrous K2CO3.

-

-

Reaction : Dissolve the reagents in 2 mL of degassed DMF/H2O (9:1 v/v). Add the solution to the resin in a sealed, microwave-safe reaction vessel.

-

Heating : Heat the vessel at 90 °C for 2 hours under gentle agitation.

-

Washing : Drain the reaction mixture. Wash the resin sequentially with DMF, H2O, DMF, DCM, and Methanol (3x each) to remove palladium black and excess salts.

-

Cleavage : Cleave the functionalized peptide from the resin using a cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate the final peptide in cold diethyl ether.

References

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Foldamers with heterogeneous backbones Source: PubMed - NIH (Accounts of Chemical Research) URL:[Link]

-

Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling Source: bioRxiv URL:[Link]

-

Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Foldamers with heterogeneous backbones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Topic: Liquid Chromatography Methods for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides comprehensive application notes and detailed protocols for the analytical determination of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a chiral β-amino acid. The primary analytical challenge for this molecule is the resolution of its enantiomers, which is critical for pharmaceutical development due to potentially different pharmacological activities.[1] This guide presents two primary high-performance liquid chromatography (HPLC) methods: a robust chiral separation method using a Pirkle-type chiral stationary phase for enantiomeric purity assessment and a complementary achiral reversed-phase method for purity and content analysis. Additionally, an advanced ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is discussed for high-sensitivity analysis in complex matrices. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Analyte Properties & Chromatographic Strategy

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a structurally complex molecule with distinct chemical features that dictate the chromatographic strategy:

-

Chiral Center: The stereocenter at the C3 position necessitates the use of chiral chromatography to separate the (3R) and (3S) enantiomers. Direct separation on a Chiral Stationary Phase (CSP) is the most common and effective approach.[2][3]

-

Aromatic System: The brominated hydroxyphenyl ring acts as a strong chromophore, making UV detection a viable and straightforward choice for quantification. The optimal detection wavelength is typically determined by a UV scan, but a wavelength around 225 nm is a good starting point based on similar structures.[1]

-

Ionizable Groups: The presence of a primary amine (-NH₂) and a carboxylic acid (-COOH) makes the molecule zwitterionic. Its charge state is highly dependent on the mobile phase pH, which can be manipulated to control retention in reversed-phase or HILIC systems.[4]

The primary objective is to develop a stability-indicating method capable of separating the desired (3R)-enantiomer from its (3S)-enantiomer and any potential process impurities or degradation products.[5]

Method 1: Enantioselective Separation by Chiral Normal-Phase HPLC

This protocol focuses on the critical task of resolving the enantiomers of 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. The choice of a Pirkle-type CSP, specifically an (R,R)-Whelk-O 1 phase, is based on its proven success with structurally similar β-amino-β-(aryl) propionic acids.[1]

Principle of Separation: Pirkle-type CSPs function through a "three-point interaction" model.[2] The stationary phase contains a π-electron deficient group (the selector) that forms transient diastereomeric complexes with the analyte enantiomers. Separation is achieved through a combination of:

-

π-π interactions between the aromatic rings of the analyte and the CSP.

-

Hydrogen bonding involving the analyte's amino and carboxyl groups.

-

Dipole-dipole interactions .

The differing stability of these transient complexes for each enantiomer results in different retention times. A normal-phase mobile system (e.g., hexane/ethanol) is employed because these specific interactions are more pronounced in a non-polar environment.

Experimental Protocol: Chiral NP-HPLC

Instrumentation and Consumables:

-

HPLC System: Quaternary or Binary HPLC system with UV/PDA detector.

-

Chiral Column: (R,R) Whelk-O 1, 5 µm, 4.6 x 250 mm (or equivalent Pirkle-type column).

-

Mobile Phase A: HPLC-grade n-Hexane.

-

Mobile Phase B: HPLC-grade Ethanol.

-

Acidic Modifier: Trifluoroacetic acid (TFA).

-

Basic Modifier: Isopropyl amine.

-

Sample Diluent: Ethanol:TFA (100:1, v/v).

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Ethanol, TFA, and Isopropyl amine in a ratio of 95:5:0.1:0.025 (v/v/v/v) . Degas the solution for 15 minutes using sonication or vacuum filtration.

-

Rationale: The small amounts of TFA and isopropyl amine act as modifiers to sharpen peak shape by protonating the carboxyl group and interacting with active sites on the silica backbone, respectively.

-

-

Standard Preparation:

-

Prepare a 1.0 mg/mL solution of the racemic (3R/3S) standard in the sample diluent for system suitability.

-

Prepare a 1.0 mg/mL solution of the (3R)-enantiomer test sample in the sample diluent.

-

-

Instrument Setup and Equilibration:

-

Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 25°C.

-

Set the UV detector wavelength to 225 nm.

-

-

Analysis:

-

Inject 10 µL of the racemic standard solution to establish system suitability. The (3R) and (3S) enantiomers should be well-resolved.

-

Inject 10 µL of the (3R)-enantiomer test sample.

-

Data Presentation & System Suitability

The following table outlines the expected chromatographic performance and the criteria for a valid analysis.

| Parameter | Expected Value | Acceptance Criteria |

| Retention Time (S-enantiomer) | ~18.0 min | - |

| Retention Time (R-enantiomer) | ~22.5 min | - |

| Resolution (Rs) | > 3.0 | Rs ≥ 2.5 |

| Tailing Factor (Tf) | ≤ 1.5 | Tf ≤ 2.0 |

| Theoretical Plates (N) | > 2000 | > 2000 |

| (Note: Retention times are estimates based on similar compounds and may vary based on the specific system and column batch.[1]) |

Workflow for Chiral HPLC Analysis

Caption: Workflow for enantioselective analysis by chiral NP-HPLC.

Method 2: Achiral Purity Analysis by Reversed-Phase HPLC

While chiral HPLC assesses enantiomeric purity, an achiral method is essential for quantifying the analyte and separating it from non-enantiomeric impurities, such as starting materials or degradation products. A standard C18 column with a gradient elution provides robust performance for this purpose.

Principle of Separation: Reversed-phase chromatography separates compounds based on their hydrophobicity.[6] The non-polar C18 stationary phase retains hydrophobic molecules more strongly. A gradient elution, starting with a highly aqueous mobile phase and increasing the proportion of organic solvent (acetonitrile), allows for the elution of compounds across a wide range of polarities.

Experimental Protocol: Achiral RP-HPLC

Instrumentation and Consumables:

-

HPLC System: Quaternary or Binary HPLC system with UV/PDA detector.

-

Column: C18, 2.1 x 150 mm, 1.8 µm (or similar high-efficiency column).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Sample Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare mobile phases A and B. Ensure they are filtered and degassed.

-

Rationale: Formic acid is a volatile modifier that provides protons to suppress the ionization of silanol groups on the stationary phase and ensure the consistent protonation of the analyte's amine group, leading to better peak shapes.

-

-

Standard Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in the diluent. Create a working standard at 0.1 mg/mL.

-

Instrument Setup and Equilibration:

-

Install the C18 column and equilibrate at initial conditions (95% A) for 10-15 minutes.

-

Set the column temperature to 40°C.

-

Set the UV detector wavelength to 225 nm.

-

-

Gradient Elution Program:

-

Run the gradient as detailed in the table below. The post-run equilibration ensures the column is ready for the next injection.

-

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 10.0 | 0.4 | 5 | 95 |

| 12.0 | 0.4 | 5 | 95 |

| 12.1 | 0.4 | 95 | 5 |

| 15.0 | 0.4 | 95 | 5 |

-

Analysis: Inject 5 µL of the standard and sample solutions.

Advanced Method: Chiral UPLC-MS/MS Analysis

For ultimate selectivity and sensitivity, especially for samples in complex biological matrices, coupling ultra-high-performance liquid chromatography with tandem mass spectrometry is the gold standard.[7][8] This method can provide quantification at very low levels.

Principle of Separation & Detection: The UPLC system uses sub-2 µm particle columns for faster, higher-resolution separations compared to traditional HPLC. After separation on a chiral column, the analyte enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where it is charged. The first quadrupole (Q1) selects the precursor ion (the charged molecule of interest). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

Workflow for Chiral UPLC-MS/MS Analysis

Caption: High-level workflow for sensitive analysis by UPLC-MS/MS.

Key Considerations for LC-MS/MS:

-

Volatile Buffers: Non-volatile buffers like phosphate and modifiers like TFA should be avoided as they can cause ion suppression. Use formic acid or ammonium acetate instead.

-

Source Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) must be optimized for the analyte to achieve maximum signal intensity.

-

MRM Transition: The precursor-to-product ion transition must be determined by infusing the analyte and selecting the most stable and intense fragment.

Sample Preparation

Proper sample preparation is crucial to protect the column and ensure accurate results.[9][10]

-

For Drug Substance/Product:

-

Accurately weigh the sample.

-

Dissolve in the appropriate diluent (as specified in the method).

-

Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter (PTFE for normal-phase, Nylon or PVDF for reversed-phase) before injection.

-

-

For Biological Matrices (e.g., Plasma):

-

Protein Precipitation: Add 3 parts of cold acetonitrile to 1 part plasma.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes.

-

Collect the supernatant and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the initial mobile phase and filter before injection.[11]

-

References

- Pasuruan, ID Current Time. (n.d.). Google Search.

- Cieślik, I., Topolewski, P., & Biziuk, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PMC.

- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.

- Cieślik, I., Topolewski, P., & Biziuk, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. Journal of Chromatography B, 1173, 122686.

- SPARC BioCentre. (n.d.). Sample Preparation - Molecular Analysis.

- Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7.

- AnalyteGuru. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.

- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.

- ResearchGate. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.

- PubMed. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science, 30(10), e3610.

- Wang, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 13(1), 123.

- Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals.

- ACS Publications. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products.

- LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Patel, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6254.

- Waters Corporation. (n.d.). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research.

- SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column.

- Vanhoenacker, G., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 96(6), 2666-2675.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC.

- Hartmann, R., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(2), 129-134.

- Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.

- Zaggout, F. R. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Gray, N., & Plumb, R. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation.

- Done, J., et al. (2019). A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine. Journal of Chromatography B, 1106-1107, 50-57.

- Vanhoenacker, G., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PubMed.

- Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 88-96.

- Journal of Applied Pharmaceutical Science. (n.d.). Analysis of amino acids by high performance liquid chromatography.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. jocpr.com [jocpr.com]

- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. nebiolab.com [nebiolab.com]

- 8. lcms.cz [lcms.cz]

- 9. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the In Vitro Characterization of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Introduction

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a synthetic β-amino acid derivative with a unique chemical architecture. Its structure, featuring a chiral center, a β-amino acid backbone, and a halogenated phenolic ring, suggests a potential for diverse biological activities. β-amino acids are of significant interest in medicinal chemistry as they can form stable secondary structures in peptides and are often resistant to proteolytic degradation[1]. The phenolic hydroxyl group is a common feature in compounds with antioxidant properties, while the brominated phenyl ring can enhance binding affinity to biological targets. Furthermore, derivatives of similar amino-propanoic acids have shown promise as antimicrobial and anticancer agents. Given its structural similarities to neurotransmitters, it may also interact with neuroreceptors.

These application notes provide a comprehensive guide for the initial in vitro characterization of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. The following protocols are designed to be a starting point for researchers to explore its potential cytotoxic, antimicrobial, anticancer, antioxidant, and neuro-active properties.

Compound Profile

| Compound Name | (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |

| Structure | HOOCNH2BrOH |

| Molecular Formula | C₉H₁₀BrNO₃ |

| Key Structural Features | β-amino acid, phenolic hydroxyl group, brominated phenyl ring |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the compound's effect on cell viability and to establish a suitable concentration range for subsequent cell-based experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]